molecular formula C14H10O6 B12560673 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione CAS No. 143765-83-7

4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione

Cat. No.: B12560673
CAS No.: 143765-83-7
M. Wt: 274.22 g/mol
InChI Key: MTDUKQCKIMIEAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C (palladium on carbon) without the need for oxidants and hydrogen acceptors, providing an efficient and waste-free method for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of palladium-catalyzed reactions in industrial settings is common due to their efficiency and scalability. The reverse hydrogenolysis process mentioned above could potentially be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds.

Scientific Research Applications

4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s antineoplastic activity makes it a subject of interest in cancer research.

    Medicine: Its potential therapeutic effects are being explored for developing new anticancer drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of dyes and pigments.

Properties

CAS No.

143765-83-7

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

5,8-dihydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O6/c1-5(15)9-4-6-12(18)10-7(16)2-3-8(17)11(10)13(19)14(6)20-9/h2-5,15-17H,1H3

InChI Key

MTDUKQCKIMIEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

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